N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a benzothiazole derivative characterized by a 7-chloro-4-methyl-substituted benzothiazole core linked to a 3-methoxybenzamide group via an amide bond. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-6-7-12(17)14-13(9)18-16(22-14)19-15(20)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBULDLIKQQOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Chloro-6-Methylthiophenol Derivatives
The benzothiazole scaffold is traditionally synthesized via cyclocondensation of 2-aminothiophenols with carbonyl compounds. For 7-chloro-4-methyl substitution, 2-amino-4-chloro-6-methylthiophenol serves as the ideal precursor. However, its commercial scarcity necessitates de novo synthesis.
Procedure :
- Nitration and Reduction :
- Chlorination :
Cyclization :
Reacting the thiophenol derivative with formic acid under reflux induces cyclization to form 7-chloro-4-methyl-1,3-benzothiazol-2-amine (Figure 1).
Reaction Conditions :
Transition Metal-Catalyzed Methods
Modern approaches leverage transition metals to streamline benzothiazole formation. For example, RuCl₃-catalyzed oxidative coupling of N-arylthioureas enables one-pot synthesis of 2-aminobenzothiazoles. Adapting this method:
Procedure :
- Prepare N-(3-chloro-4-methylphenyl)thiourea by reacting 3-chloro-4-methylaniline with ammonium thiocyanate.
- Subject the thiourea to RuCl₃ (5 mol%) in DMF at 120°C for 12 hours.
Advantages :
Amide Bond Formation
Acyl Chloride Coupling
The most straightforward method involves reacting 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride. This approach mirrors protocols used for structurally similar N-benzoylbenzamides.
Procedure :
- Synthesis of 3-Methoxybenzoyl Chloride :
- Coupling Reaction :
Workup :
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Reaction Optimization :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimides like EDC/HOBt facilitate amide bond formation.
Procedure :
- Activate 3-methoxybenzoic acid with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.
- Add the benzothiazole amine (1.0 equiv) and stir at 25°C for 12 hours.
Advantages :
- Avoids acyl chloride preparation.
- Compatible with thermally labile compounds.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.72 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.82–7.75 (m, 2H, Ar-H), 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) :
δ 167.8 (C=O), 160.2 (C-O), 154.3 (C-S), 134.5, 132.1, 129.8, 128.4, 127.6, 124.3, 122.9, 119.4, 112.5, 55.6 (OCH₃), 21.2 (CH₃).
Mass Spectrometry :
HPLC Purity :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Coupling | 65–75 | ≥98 | High efficiency, short reaction time | Requires acyl chloride synthesis |
| Carbodiimide-Mediated | 60–68 | ≥95 | Mild conditions, no acyl chloride | Longer reaction time, lower yield |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Enzyme Inhibitors: It can be investigated as a potential inhibitor of specific enzymes.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry:
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole core is known to interact with various biological pathways, potentially affecting cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
N-(6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-3-methoxybenzamide Derivatives Compounds such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () feature a benzodithiazine core with chloro and methyl groups at positions 6 and 6. For example, the sulfone groups in benzodithiazines enhance polarity, which may reduce membrane permeability compared to the benzothiazole-based target compound .
N-(Benzothiazol-2-yl)-3-chlorobenzamide () This analogue replaces the 3-methoxy group with a 3-chloro substituent on the benzamide ring. Crystallographic data for this compound (PDB: 3G75) reveal planar molecular geometry and trans-amide conformation, similar to the target compound .
Functional Group Variations
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j, ) BTC-j features a 6-methoxybenzothiazole core and a pyridinylamino-acetamide side chain. The methoxy group at position 6 (vs. 7 in the target compound) alters steric and electronic profiles. BTC-j exhibits strong antibacterial activity (MIC: 3.125–12.5 µg/mL), suggesting that methoxy positioning influences target selectivity .
StA-NS2-2 (N-(1H-indazol-3-yl)-3-methoxybenzamide, ) This compound shares the 3-methoxybenzamide group but replaces the benzothiazole core with an indazole ring. Indazole derivatives are known for antiviral activity, whereas benzothiazoles (e.g., the target compound) are more commonly associated with antimicrobial effects, highlighting the role of the heterocyclic core in biological targeting .
Antimicrobial Activity
*Inferred activity: The 7-chloro and 4-methyl groups may enhance Gram-negative targeting (cf. BTC-j), while the 3-methoxybenzamide could improve solubility and DNA gyrase binding .
Antiviral Activity
Crystallographic and Computational Insights
- Molecular Docking : Benzothiazole derivatives (e.g., BTC-j) show high docking scores against DNA gyrase (PDB: 3G75), with the amide group forming critical hydrogen bonds to Asp73 and Arg76 . The target compound’s 3-methoxy group may enhance π-π stacking with hydrophobic pockets.
- Structural Planarity : X-ray data for N-(benzothiazol-2-yl)-3-chlorobenzamide () confirm planar geometry and trans-amide conformation, which are likely conserved in the target compound. Planarity facilitates intercalation into DNA or enzyme active sites .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 282.73 g/mol. The presence of chlorine and methoxy groups enhances its biological profile by influencing solubility and reactivity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Chlorination and Methylation : Utilizing reagents like thionyl chloride and methyl iodide to introduce the chlorine and methoxy groups.
- Amidation : The final step involves coupling the benzothiazole derivative with 3-methoxybenzoic acid or its derivatives to form the target amide.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, this compound has demonstrated significant antibacterial activity against various strains of bacteria. A study reported that compounds in this class exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways . Additionally, molecular docking studies suggest that it interacts with specific targets involved in cancer progression.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It has shown potential as a modulator for several receptors, impacting neurotransmitter release and signaling pathways.
Study 1: Antimicrobial Efficacy
A case study involving the application of this compound against multi-drug resistant bacterial strains demonstrated promising results. The compound was able to significantly reduce bacterial growth in vitro, suggesting its potential as an alternative therapeutic agent .
Study 2: Cancer Cell Lines
Another study focused on the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that treatment led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzothiazole amines and activated benzoyl chlorides. Key steps include:
- Using pyridine or dichloromethane as a solvent to promote nucleophilic acyl substitution .
- Controlled temperature (room temperature to 60°C) to avoid side reactions like hydrolysis of the benzoyl chloride .
- Purification via column chromatography or recrystallization from methanol/ethanol to achieve >95% purity .
- Validation : Monitor reaction progress using TLC and confirm final structure via and spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the methoxy group (δ ~3.8 ppm in ), benzothiazole protons, and amide protons (δ ~10-12 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns consistent with the benzothiazole and benzamide moieties .
- IR Spectroscopy : Identify characteristic stretches for amide C=O (~1650 cm) and aromatic C-Cl (~750 cm) .
Q. How can X-ray crystallography be applied to resolve the compound’s molecular structure?
- Methodological Answer :
- Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include:
- High-resolution data (<1.0 Å) to resolve chlorine and sulfur atoms .
- Hydrogen bonding analysis (e.g., N–H⋯N interactions) to confirm dimerization patterns .
- ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and packing diagrams .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
- Methodological Answer :
- Comparative SAR Analysis : Replace the 7-chloro group with fluorine or methyl to assess changes in activity. For example:
- Fluorine substitution may enhance metabolic stability but reduce binding affinity due to steric effects .
- Methyl groups at the 4-position can improve lipophilicity (logP), enhancing blood-brain barrier penetration .
- Experimental Design : Test derivatives in enzyme inhibition assays (e.g., PFOR enzyme) and compare IC values .
Q. How can researchers resolve contradictions in biological assay data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., nitazoxanide for antiparasitic assays) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates .
Q. What computational tools are recommended for predicting binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine D4 receptors. Key steps:
- Prepare the ligand with OpenBabel (add charges, optimize geometry) .
- Validate docking poses using co-crystallized ligands (e.g., PDB: 5WIU) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Common Issues : Poor crystal growth due to flexible methoxy/amide groups.
- Solutions :
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- Add seed crystals from analogous compounds (e.g., nitazoxanide derivatives) to induce nucleation .
- Validation : Check crystal quality via CrysAlisPro and refine using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
